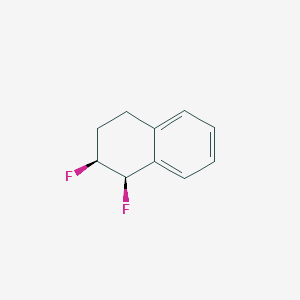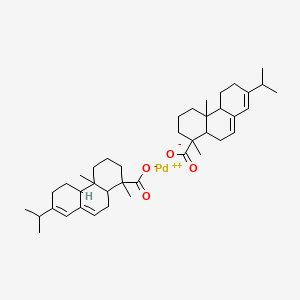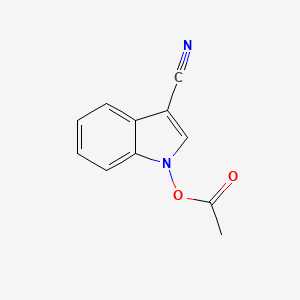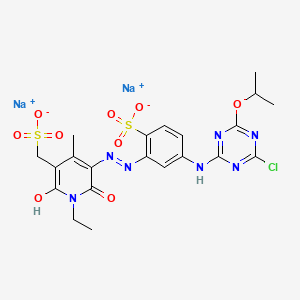![molecular formula C15H23N3O3 B14476190 N~2~-[4-(Diethylamino)phenyl]-L-glutamine CAS No. 65540-59-2](/img/structure/B14476190.png)
N~2~-[4-(Diethylamino)phenyl]-L-glutamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-[4-(Diethylamino)phenyl]-L-glutamine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to an L-glutamine moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-[4-(Diethylamino)phenyl]-L-glutamine typically involves a multi-step process. One common method includes the reaction of 4-(diethylamino)benzaldehyde with L-glutamine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N2-[4-(Diethylamino)phenyl]-L-glutamine may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the preparation of intermediates, purification, and quality control to meet industry standards.
化学反応の分析
Types of Reactions
N~2~-[4-(Diethylamino)phenyl]-L-glutamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N~2~-[4-(Diethylamino)phenyl]-L-glutamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of N2-[4-(Diethylamino)phenyl]-L-glutamine involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with cellular receptors or enzymes, modulating their activity. The compound may also affect signal transduction pathways, leading to changes in cellular behavior and function.
類似化合物との比較
Similar Compounds
- N-[4-(Diethylamino)phenyl]-N’-phenylurea
- N-{4-[(diethylamino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide
Uniqueness
N~2~-[4-(Diethylamino)phenyl]-L-glutamine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
65540-59-2 |
|---|---|
分子式 |
C15H23N3O3 |
分子量 |
293.36 g/mol |
IUPAC名 |
(2S)-5-amino-2-[4-(diethylamino)anilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H23N3O3/c1-3-18(4-2)12-7-5-11(6-8-12)17-13(15(20)21)9-10-14(16)19/h5-8,13,17H,3-4,9-10H2,1-2H3,(H2,16,19)(H,20,21)/t13-/m0/s1 |
InChIキー |
NGUVKHQZRHZCIU-ZDUSSCGKSA-N |
異性体SMILES |
CCN(CC)C1=CC=C(C=C1)N[C@@H](CCC(=O)N)C(=O)O |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)NC(CCC(=O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


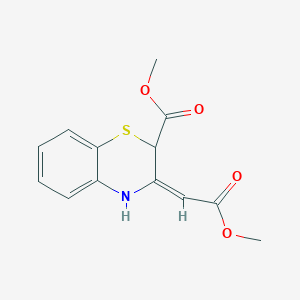
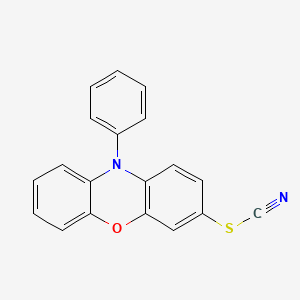
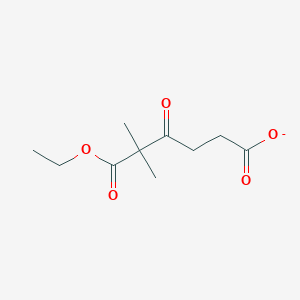

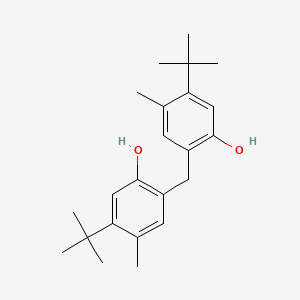
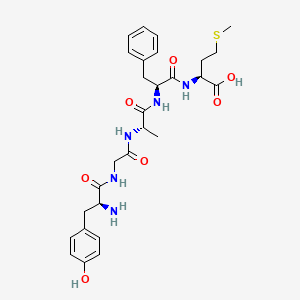
![1-[Methyl(pyridazin-3-yl)amino]propan-2-ol](/img/structure/B14476140.png)
![2-[Methoxy(phenyl)methoxy]cyclohexane-1-carboxylic acid](/img/structure/B14476145.png)
